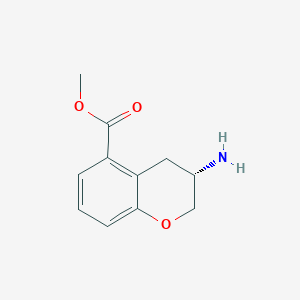
(S)-methyl 3-aminochroman-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl 3-aminochroman-5-carboxylate is a chiral compound belonging to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-aminochroman-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 3-position of the chroman ring.
Esterification: Conversion of the carboxylic acid group to its methyl ester form.
Common reagents used in these reactions include amines for the amination step and methanol with an acid catalyst for the esterification step. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as chiral chromatography for enantiomeric separation.
Análisis De Reacciones Químicas
Types of Reactions
(S)-methyl 3-aminochroman-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanones, while reduction can produce chromanols.
Aplicaciones Científicas De Investigación
(S)-methyl 3-aminochroman-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-methyl 3-aminochroman-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
®-methyl 3-aminochroman-5-carboxylate: The enantiomer of the compound, with potentially different biological activities.
3-aminochroman-5-carboxylic acid: The non-esterified form of the compound.
Chromone derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
(S)-methyl 3-aminochroman-5-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3,4-dihydro-2H-chromene-5-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)5-7(12)6-15-10/h2-4,7H,5-6,12H2,1H3/t7-/m0/s1 |
Clave InChI |
ZNLQAWBUGFTZDU-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)C1=C2C[C@@H](COC2=CC=C1)N |
SMILES canónico |
COC(=O)C1=C2CC(COC2=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


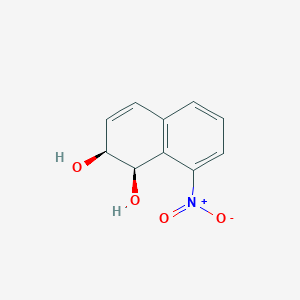
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)

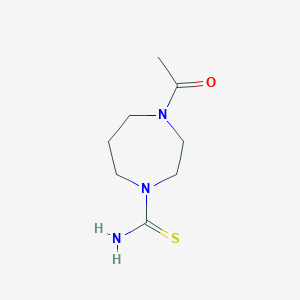
![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
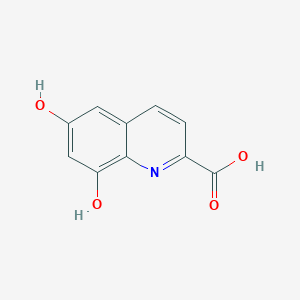

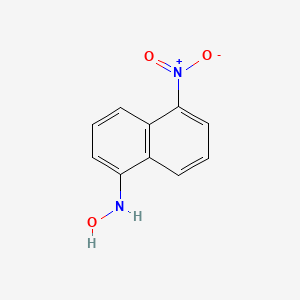
![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)




